molecular formula C11H13N3O3 B14212133 3-(2-Methyl-5-nitro-1H-benzimidazol-1-yl)propan-1-ol CAS No. 832102-47-3

3-(2-Methyl-5-nitro-1H-benzimidazol-1-yl)propan-1-ol

Cat. No.: B14212133
CAS No.: 832102-47-3
M. Wt: 235.24 g/mol
InChI Key: QYVBGTDPRZABMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Methyl-5-nitro-1H-benzimidazol-1-yl)propan-1-ol is a compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that have significant biological and pharmacological activities. This particular compound is characterized by the presence of a benzimidazole ring substituted with a methyl group at position 2 and a nitro group at position 5, along with a propanol side chain at position 1.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methyl-5-nitro-1H-benzimidazol-1-yl)propan-1-ol typically involves the condensation of o-phenylenediamine with appropriate aldehydes or carboxylic acids, followed by nitration and subsequent reduction steps. One common method involves the reaction of 2-methylbenzimidazole with 5-nitropropanol under acidic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methyl-5-nitro-1H-benzimidazol-1-yl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzimidazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different pharmacological properties.

Scientific Research Applications

3-(2-Methyl-5-nitro-1H-benzimidazol-1-yl)propan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Methyl-5-nitro-1H-benzimidazol-1-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The benzimidazole ring can also bind to DNA and proteins, disrupting their normal functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Methyl-5-nitro-1H-benzimidazol-1-yl)propan-1-ol is unique due to its specific substitution pattern on the benzimidazole ring and the presence of a propanol side chain, which can influence its biological activity and pharmacokinetic properties.

Properties

CAS No.

832102-47-3

Molecular Formula

C11H13N3O3

Molecular Weight

235.24 g/mol

IUPAC Name

3-(2-methyl-5-nitrobenzimidazol-1-yl)propan-1-ol

InChI

InChI=1S/C11H13N3O3/c1-8-12-10-7-9(14(16)17)3-4-11(10)13(8)5-2-6-15/h3-4,7,15H,2,5-6H2,1H3

InChI Key

QYVBGTDPRZABMI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1CCCO)C=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.